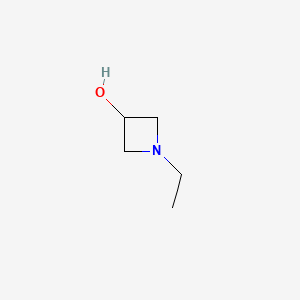

1-Ethylazetidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

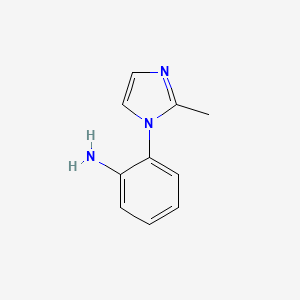

Molecular Structure Analysis

The molecular structure of 1-Ethylazetidin-3-ol consists of a four-membered azetidine ring with an ethyl group and a hydroxyl group attached. The InChI code for this compound is 1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3 .

Physical and Chemical Properties Analysis

This compound has a boiling point of 146-148°C, a melting point of -52 to -51°C, and a density of 1.003 g/cm3. Its refractive index is 1.466 and its molecular weight is 113.16 g/mol. The molecule contains a chiral center and its two enantiomers have different biological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Azetidines

Synthetic Utility : 1-Ethylazetidin-3-ol demonstrates significant synthetic utility. It's used in the preparation of various functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These compounds have broad applications in organic synthesis and medicinal chemistry (Stankovic et al., 2013).

Precursor for Novel Compounds : It acts as a precursor for 3-ethylideneazetidines, crucial for developing novel functionalized azetidines and spirocyclic azetidine building blocks. Such compounds are valuable in drug discovery and the synthesis of complex organic molecules (Stankovic et al., 2014).

Development of Antiplatelet Drugs

- Lead Compound in Drug Synthesis : this compound derivatives have been used as lead compounds for developing novel antiplatelet drugs. This includes inhibitors of protease-activated receptor 4 (PAR4), which play a crucial role in thrombosis and hemostasis (Chen et al., 2008).

Synthesis of Iminosugars and Amino Acids

- Azetidine Iminosugars Synthesis : Synthesis of azetidine iminosugars, like (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol, from d-glucose is another application. These compounds are potential inhibitors of glycosidases, enzymes involved in various biological processes, and could have therapeutic applications (Lawande et al., 2015).

Fluorimetric Sensors and Molecular Docking Studies

- Chemical Sensing : Derivatives of this compound have been used in designing chemosensors for detecting metal ions like Cu2+ and Hg2+. This application is significant in environmental monitoring and analytical chemistry (Wagh et al., 2015).

Miscellaneous Applications

Transformation into Other Compounds : It has been used in the transformation of specific azetidinones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting its versatility in organic synthesis (Mollet et al., 2011).

Radioligand in Receptor Studies : this compound derivatives have been developed as radioligands for studying receptors like the corticotropin-releasing hormone type 1 receptor, important in pharmacological research (Hiebel et al., 2006).

Safety and Hazards

1-Ethylazetidin-3-ol is classified as a dangerous substance. It has a hazard statement of H225, indicating that it is highly flammable . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

Eigenschaften

IUPAC Name |

1-ethylazetidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXWVFGREWGXIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550336 |

Source

|

| Record name | 1-Ethylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35995-21-2 |

Source

|

| Record name | 1-Ethylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)